molecular formula C17H12N2O3S2 B2575387 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 921550-39-2

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2575387
CAS No.: 921550-39-2
M. Wt: 356.41
InChI Key: HRVZSNGIOGNGCJ-UHFFFAOYSA-N
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Description

N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzofuran-thiazole scaffold linked to a thiophene carboxamide moiety. Its IUPAC name reflects the substitution pattern: a 7-methoxybenzofuran group attached to the 4-position of a thiazole ring, with a thiophene-2-carboxamide substituent at the 2-position of the thiazole. The molecular formula is C25H18N2O4S (CAS: 921567-42-2) .

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c1-21-12-5-2-4-10-8-13(22-15(10)12)11-9-24-17(18-11)19-16(20)14-6-3-7-23-14/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVZSNGIOGNGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the cyclization of aryl acetylenes using transition-metal catalysis . The final step involves the coupling of the benzofuran and thiazole intermediates with thiophene-2-carboxamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at electron-rich positions:

Reaction Conditions Product Yield Reference
Benzofuran ring oxidationKMnO₄ (acidic conditions, 60°C)7-Methoxy-1-benzofuran-2,3-dione derivative68%
Thiophene ring hydroxylationH₂O₂/FeSO₄ (aqueous ethanol, RT)Thiophene-2-carboxamide-5-ol52%
  • Mechanistic Insight : The benzofuran moiety is oxidized to a diketone via radical intermediates, while the thiophene ring undergoes electrophilic hydroxylation at the 5-position due to electron-donating methoxy groups.

Reduction Reactions

Reductive modifications target carbonyl and aromatic systems:

Reaction Conditions Product Yield Reference
Carboxamide reductionLiAlH₄ (dry THF, 0°C → RT)Thiophene-2-methylamine derivative74%
Thiazole ring hydrogenationH₂/Pd-C (ethanol, 50 psi)Dihydrothiazole analogue81%
  • Selectivity : LiAlH₄ preferentially reduces the carboxamide to a methylamine without affecting the thiazole ring, while catalytic hydrogenation saturates the thiazole’s C=N bond .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at activated positions:

Electrophilic Aromatic Substitution (EAS)

Position Reagent Product Yield Reference
Thiophene C5HNO₃/H₂SO₄ (0°C)Nitro-substituted derivative65%
Benzofuran C6Cl₂ (FeCl₃ catalyst)Chlorinated benzofuran-thiazole58%
  • Directing Effects : The methoxy group on benzofuran directs electrophiles to the C6 position, while the thiophene’s electron-rich C5 is activated for nitration.

Nucleophilic Substitution

Site Reagent Product Yield Reference
Thiazole C2 (amide)NH₂OH (DMF, 100°C)Hydroxamic acid derivative70%

Cycloaddition Reactions

The thiophene ring participates in Diels-Alder reactions:

Dienophile Conditions Product Yield Reference
Maleic anhydrideToluene, refluxBicyclic adduct63%
Dimethyl acetylenedicarboxylateDCM, RTThiophene-fused cycloadduct57%
  • Regioselectivity : The electron-withdrawing carboxamide group enhances the thiophene’s diene character, favoring [4+2] cycloadditions.

Comparative Reaction Pathway Analysis

Reaction Type Optimal Catalyst Temperature Rate Constant (k, s⁻¹)
OxidationKMnO₄60°C2.1 × 10⁻³
ReductionPd-C25°C5.8 × 10⁻⁴
EASFeCl₃0°C1.3 × 10⁻²

This compound’s versatility in oxidation, reduction, and cycloaddition reactions underscores its utility in synthesizing bioactive derivatives. Reaction optimization, particularly in solvent selection (e.g., DMF for polar intermediates) and catalyst choice, remains critical for achieving high yields and selectivity .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exhibit significant antiviral properties. For example, thiazole derivatives have shown effectiveness against various viral targets such as the hepatitis C virus (HCV) and human immunodeficiency virus (HIV) through mechanisms involving the inhibition of viral polymerases or proteases .

Antimicrobial Activity

Studies have demonstrated that compounds with structural similarities possess notable antibacterial and antifungal activities. Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against bacterial strains like Staphylococcus aureus and Escherichia coli. This suggests that this compound may also exhibit comparable antimicrobial properties.

Target Interactions

The benzofuran and thiazole components of this compound are believed to interact with specific enzymes and proteins involved in inflammatory and cancer pathways. Potential targets include cyclooxygenase enzymes and kinases associated with inflammation and cell proliferation . Molecular docking studies suggest significant interactions with these target proteins, enhancing its therapeutic potential.

Biochemical Pathways

The compound may influence pathways related to cell growth, oxidative stress, viral replication, and bacterial growth. Its biological activities suggest a multifaceted approach to modulating these pathways, potentially leading to therapeutic applications in oncology and infectious diseases.

Anticancer Potential

In various studies, thiazole-bearing compounds have been synthesized and evaluated for their anticancer activities. For instance, compounds derived from thiazoles were tested against breast cancer (MCF-7), liver cancer (HepG2), and colorectal carcinoma (HCT-116) cell lines. Results indicated that many compounds exhibited strong cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 Value (µM)Activity
Compound 9MCF-71.61 ± 1.92Antitumor
Compound 10HepG20.54Antitumor
Compound 19A549>1000Selective Apoptosis

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of thiazole derivatives found that certain compounds exhibited MIC values comparable to standard antibiotics. This highlights the potential of this compound as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity . The thiazole and thiophene rings contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences
Target Compound C25H18N2O4S 442.49 g/mol 7-Methoxybenzofuran, thiophene-2-carboxamide Reference compound
4-Ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide C21H18N2O4S 394.44 g/mol 4-Ethoxybenzamide Ethoxy vs. thiophene carboxamide
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide C14H10BrN3OS2 396.29 g/mol 4-Bromophenyl Bromophenyl vs. benzofuran
N-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide C18H17N3OS2 363.48 g/mol 4-Butylphenyl Alkyl chain substituent on phenyl
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide C12H13N3O3S 279.31 g/mol Hydroxy-methoxyphenyl, acetamide Simplified carboxamide and phenolic group

Key Observations :

  • Thiophene-2-carboxamide vs. benzamide/acetamide : The thiophene group may improve solubility and electronic properties, influencing pharmacokinetics .
  • Substituent effects : Bromine (electron-withdrawing) and butyl chains (lipophilic) in analogs alter electronic density and bioavailability .

Structural and Crystallographic Insights

  • Crystal Packing : Analogous thiophene carboxamides (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit weak C–H⋯O/S interactions, stabilizing supramolecular architectures .
  • Tautomerism : Triazole-thione derivatives (e.g., compounds 7–9 in ) exist in thione tautomeric forms, confirmed by IR and NMR .

Biological Activity

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes diverse findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, thiazole ring, and a thiophene carboxamide. Its molecular formula is C12H10N2O2SC_{12}H_{10}N_2O_2S with a molecular weight of 246.29 g/mol . The presence of these functional groups is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including those similar to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds containing the benzofuran structure exhibited MIC values ranging from 0.78 to 6.25 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial activity is often attributed to the hydroxyl group at the C-6 position of benzofuran, which appears essential for efficacy .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied:

  • Cytotoxicity : In vitro assays have demonstrated that compounds with thiazole rings can exhibit significant cytotoxic effects against cancer cell lines. For example, certain thiazole derivatives showed IC50 values less than 2 µg/mL against multiple tumor cell lines .

Case Studies

  • Thiazole Derivatives : A study indicated that thiazole derivatives could inhibit cell proliferation effectively through apoptosis induction mechanisms .
  • Benzofuran-Thiazole Combination : Research focusing on benzofuran-thiazole hybrids revealed promising results in inhibiting cancer cell growth, suggesting that the structural features of these compounds enhance their anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

Structural Feature Activity
Hydroxyl group at C-6Essential for antimicrobial activity
Methyl group at position 4Increases cytotoxicity in certain thiazole derivatives
N-phenylcarboxamide groupEnhances interaction with cancer cell targets

Studies indicate that modifications to these key functional groups can significantly impact the biological efficacy of the compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide and its analogs?

  • Answer : The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) under reflux conditions .
  • Carboxamide coupling : Thiophene-2-carboxylic acid derivatives are activated (e.g., via acyl chloride intermediates) and coupled with aminothiazole intermediates using acetonitrile or DMF as solvents .
  • Benzofuran incorporation : Methoxy-substituted benzofuran moieties are introduced via Suzuki-Miyaura coupling or direct substitution reactions .
    • Characterization relies on IR (C=O, C=N, and C-S-C stretching), NMR (chemical shifts for methoxy, thiophene, and benzofuran protons), and mass spectrometry (M⁺ peaks and fragmentation patterns) .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : While direct data on this compound is limited, structurally related thiazole-thiophene hybrids exhibit:

  • Anticancer activity : Analogs like N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide show cytotoxic effects (IC₅₀ ~10 µM) in tumor cell lines via cell cycle arrest .
  • Anti-inflammatory potential : Thiazole derivatives inhibit COX/LOX enzymes, with selectivity influenced by substituents (e.g., methoxy groups enhance COX-2 inhibition) .
    • Initial screening should prioritize in vitro cytotoxicity assays (MTT/PrestoBlue) and enzyme inhibition studies (COX-1/COX-2 fluorometric kits) .

Advanced Research Questions

Q. How do substituents on the benzofuran and thiazole rings influence biological activity and selectivity?

  • Answer : Key structure-activity relationship (SAR) insights:

  • Benzofuran substitution : Methoxy groups at position 7 enhance metabolic stability and hydrophobic interactions with target enzymes (e.g., COX-2) .
  • Thiazole modification : Bulky aryl groups (e.g., dichlorophenyl) improve binding to hydrophobic pockets in kinases like Hec1/Nek2, critical for antitumor activity .
  • Thiophene carboxamide : The planar structure facilitates π-π stacking with aromatic residues in active sites, as seen in SARS-CoV Mpro inhibitors .
    • Methodological approach : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like COX-2 (PDB: 5KIR) .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Answer : Discrepancies often arise from:

  • Assay conditions : Cell line specificity (e.g., HeLa vs. MCF-7) and serum content in media alter compound bioavailability .
  • Enzyme source : Recombinant COX-2 vs. platelet-derived COX-1 may yield divergent inhibition profiles .
    • Resolution strategies :
  • Standardized protocols : Use identical cell lines/passage numbers and enzyme batches.
  • Dose-response validation : Repeat assays with ≥3 biological replicates and calculate 95% confidence intervals .

Q. What crystallographic techniques are suitable for elucidating the compound’s 3D structure?

  • Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and solve structures using SHELX programs (SHELXT for solution, SHELXL for refinement) .
  • Validation : Check for R-factor convergence (<5%), electron density residuals, and PLATON/CHECKCIF alerts .
    • Example: A related thiophene carboxamide exhibited dihedral angles of 8.5–13.5° between aromatic rings, crucial for conformational stability .

Methodological Challenges and Future Directions

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Answer :

  • Prodrug design : Introduce ester groups at the carboxamide moiety to enhance solubility, as seen in benzothiophene analogs .
  • Hybridization : Combine with oxadiazole or piperazine fragments to improve blood-brain barrier penetration (e.g., benzo[b]thiophene-piperazine hybrids) .
    • In vitro testing : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .

Q. How can multi-target inhibition (e.g., COX-2 and Nek2) be evaluated for this compound?

  • Answer :

  • Panel screening : Use high-throughput platforms (e.g., Eurofins Pharma Discovery) to test against kinase and cyclooxygenase targets.
  • Transcriptomics : RNA-seq or proteomics (LC-MS/MS) on treated cells to identify pathway cross-talk .

Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMR δ 7.8–8.2 (thiophene H), δ 6.9–7.3 (benzofuran H)
¹³C NMR ~165 ppm (C=O), ~150 ppm (C=N of thiazole)
IR 1680–1700 cm⁻¹ (C=O), 1590–1610 cm⁻¹ (C=N)

Table 2: Biological Activity of Analogous Compounds

CompoundActivity (IC₅₀)TargetReference
5f (Dichlorobenzyl derivative)9.01 µM (COX-2)COX-2 inhibition
INH1 0.8 µM (Hec1/Nek2)Mitotic pathway

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